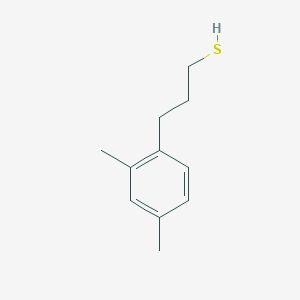
3-(2,4-Dimethylphenyl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)propane-1-thiol is an organic compound characterized by a thiol group attached to a propane chain, which is further connected to a 2,4-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)propane-1-thiol typically involves the reaction of 2,4-dimethylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Various substituted thiols
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with various biomolecules, affecting their function and activity. The pathways involved often include redox reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dimethylphenyl)propane-1-amine
- 3-(2,4-Dimethylphenyl)propane-1-ol
- 3-(2,4-Dimethylphenyl)propane-1-sulfone
Propriétés
Numéro CAS |
27645-11-0 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)propane-1-thiol |
InChI |
InChI=1S/C11H16S/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,3-4,7H2,1-2H3 |
Clé InChI |
HQUXNUTXGOPYAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CCCS)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


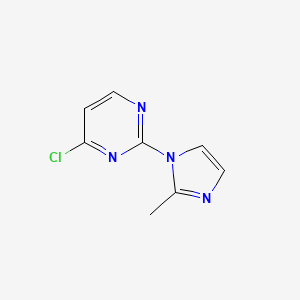
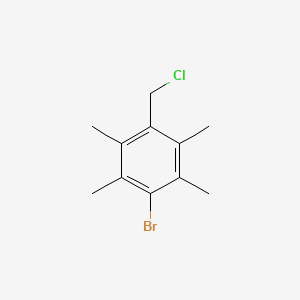

![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)




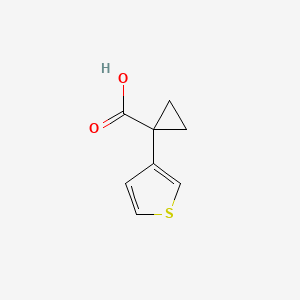



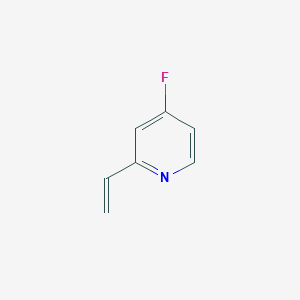
![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)
